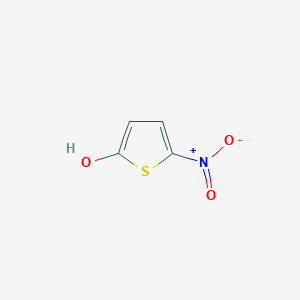

5-Nitrothiophen-2-ol

Description

Significance of Thiophene (B33073) and Nitrated Thiophene Scaffolds in Modern Chemical and Pharmaceutical Research

Thiophene, a five-membered aromatic ring containing a sulfur atom, is recognized as a "privileged scaffold" in medicinal chemistry. Current time information in Bangalore, IN. Its structural similarity to benzene (B151609), yet with distinct electronic properties imparted by the sulfur heteroatom, allows it to act as a bioisostere for the phenyl group in many drug molecules, often improving pharmacokinetic profiles. Current time information in Bangalore, IN.encyclopedia.pub The thiophene nucleus is a key component in a multitude of approved drugs, demonstrating its clinical importance across various therapeutic areas, including cardiovascular disease, oncology, and infectious diseases. Current time information in Bangalore, IN.benthamdirect.com Thiophene derivatives are widely investigated for a vast array of biological activities, such as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. cnr.itwikiwand.com

The addition of a nitro group (—NO₂), a potent electron-withdrawing group, to the thiophene ring creates nitrated thiophene scaffolds with unique and often enhanced biological activities. These compounds are a significant class of nitroaromatic therapeutics. encyclopedia.pub Specifically, compounds featuring the 5-nitrothiophene moiety have shown significant potential as chemotherapeutic agents. researchgate.net The biological activity of these compounds is often linked to the bioreduction of the nitro group within target cells, a mechanism that can lead to the generation of reactive nitrogen species and oxidative stress. encyclopedia.pubportlandpress.com This mode of action is central to their efficacy as antibacterial, antiprotozoal, antifungal, and antituberculosis agents. researchgate.netportlandpress.comnih.govoup.com The critical role of the nitro group's position is highlighted by the observation that moving it from the C-5 to the C-3 position on the thiophene ring can abolish its biological activity. encyclopedia.pub

Historical Development of Nitrothiophenol Chemistry and its Derivatives

The history of thiophene chemistry began with its discovery in the late 19th century as a contaminant in coal tar-derived benzene. wikipedia.org The period from 1918 to 1941, often referred to as the Steinkopf period, marked an era of intensive investigation into the fundamental chemistry of thiophene and its derivatives. cnr.it Early research established that thiophene undergoes electrophilic substitution reactions, such as nitration, similar to benzene. rroij.com

The synthesis of hydroxythiophenes, or "thiophenols" as they are sometimes referred to, presented a significant synthetic challenge for early chemists. An initial method for preparing 2-hydroxythiophene from a 2-thienylmagnesium bromide precursor resulted in low yields. orgsyn.org The development of more efficient synthetic strategies, such as the Fiesselmann thiophene synthesis in the 1950s, provided routes to substituted hydroxythiophenes like 3-hydroxy-2-thiophenecarboxylic acid derivatives. wikiwand.comresearchgate.netwikipedia.org This reaction involves the base-catalyzed condensation of α,β-acetylenic esters with thioglycolic acid. wikipedia.org

Early investigations into the biological properties of nitrothiophenes revealed their potential as bactericidal and fungicidal agents. portlandpress.comresearchgate.net This activity was initially attributed to the susceptibility of the nitrated thiophene ring to nucleophilic attack by intracellular thiols, such as those in enzymes or glutathione. portlandpress.comresearchgate.netrsc.org While simple nitrothiophenes like 2-nitrothiophene (B1581588) showed negligible activity, the introduction of other substituents was found to modulate their biological effects, laying the groundwork for the development of more complex and potent derivatives. portlandpress.comrsc.org

Contemporary Research Landscape and Unexplored Avenues for 5-Nitrothiophen-2-ol

Current research involving the 5-nitrothiophene scaffold is vibrant and predominantly focused on the synthesis and biological evaluation of its derivatives as potential therapeutic agents. The parent compound, this compound, serves as a crucial building block or structural motif in the design of more complex molecules aimed at specific biological targets.

A significant area of contemporary research is the development of novel agents against infectious diseases. Scientists have synthesized and tested numerous derivatives of 5-nitrothiophene for their activity against various pathogens. For instance, a series of 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole derivatives have demonstrated potent antileishmanial activity against Leishmania major. researchgate.netrsc.org Similarly, other derivatives incorporating acyclic amines or pyrazoline spacers have shown promise as antituberculosis agents against Mycobacterium tuberculosis. portlandpress.comslideshare.net The proposed mechanism for these antituberculosis compounds involves the reductive activation of the nitro group by a deazaflavin-dependent nitroreductase (Ddn) enzyme within the mycobacterium. portlandpress.com

The tables below summarize selected research findings on the biological activities of various 5-nitrothiophene derivatives.

| Compound Structure | Derivative Type | Target Organism | Key Findings | Reference |

|---|---|---|---|---|

| 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole with aryl/heteroaryl thio pendants | Thiadiazole-Thioether | Leishmania major (promastigote) | Methyl-imidazolyl containing derivative identified as the most potent, showing significantly higher activity than the standard drug Glucantime. | researchgate.netrsc.org |

| 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole with acyclic amine pendants | Thiadiazole-Amine | Leishmania major (promastigote & amastigote) | Hydroxypropylamino and methoxypropylamino derivatives showed the highest activity and selectivity. | slideshare.net |

| Compound Structure | Derivative Type | Target | Key Findings | Reference |

|---|---|---|---|---|

| 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole derivatives | Pyrazoline | Mycobacterium tuberculosis | Compounds showed potent activity, believed to act as prodrugs activated by nitroreductase. 3,4,5-trimethoxy substituted derivative was particularly active. | portlandpress.com |

| N'-((5-nitrothiophen-2-yl)methylene)-5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carbohydrazide | Pyrrolidone-Hydrazone | A549 non-small cell lung cancer cell line | Part of a series of pyrrolidone derivatives evaluated for in vitro anticancer activity. | orgsyn.org |

Despite the extensive research into its derivatives, the compound this compound itself remains relatively understudied. A significant unexplored avenue is the comprehensive characterization of its own physicochemical properties, stability, and intrinsic biological activity profile. Direct comparative studies between this compound and its more complex derivatives could elucidate the precise contribution of the parent scaffold to the observed biological effects. Furthermore, a deeper investigation into its metabolic fate and the specific enzymes involved in its nitroreduction in various biological systems could pave the way for a more rational design of next-generation therapeutic agents based on this promising chemical entity.

Structure

3D Structure

Properties

IUPAC Name |

5-nitrothiophen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO3S/c6-4-2-1-3(9-4)5(7)8/h1-2,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHWEXWXFCWNKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10609503 | |

| Record name | 5-Nitrothiophene-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550379-21-0 | |

| Record name | 5-Nitrothiophene-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Nitrothiophen 2 Ol and Its Functionalized Congeners

Strategies for Thiophene (B33073) Ring Construction with Pre-Existing Nitro Functionality

Constructing the thiophene ring with a nitro group already incorporated into one of the precursors is a common strategy. This approach is particularly useful for creating nitro-substituted thiophene trimers, which often serve as intermediates for amino-substituted trimers. mdpi.com A prevalent method involves the nitration of a suitable thiophene monomer, such as 2,5-dibromothiophene, to produce 2,5-dibromo-3,4-dinitrothiophene. mdpi.com This dinitro-derivative can then be coupled with organotin or organoboron thiophene derivatives via metal-catalyzed reactions like the Stille or Suzuki coupling to form the larger, functionalized trimer. mdpi.com

Another pathway involves building the thiophene ring from appropriately substituted open-chain precursors where the carbon skeleton is already complete. derpharmachemica.comresearchgate.net For instance, the S-alkylation of thio-nitroacetamides with 2-bromoketones can yield 2-amino-3-nitrothiophenes. derpharmachemica.com These methods highlight the versatility in synthesizing complex nitrothiophenes by incorporating the nitro functionality at an early stage.

Selective Nitration Techniques for Thiophen-2-ol (B101167) and Related Substrates

The direct nitration of a pre-formed thiophene or thiophen-2-ol ring is a primary method for synthesizing nitrothiophene derivatives. However, achieving high regioselectivity, particularly for the 2-position, can be challenging. google.com

Conventional nitration often employs a mixture of nitric acid and acetic anhydride (B1165640). google.com A typical procedure involves the slow addition of thiophene to an anhydrous mixture of fuming nitric acid, acetic acid, and acetic anhydride at controlled temperatures (e.g., 10°C), which can yield a mixture of 2-nitrothiophene (B1581588) (85%) and 3-nitrothiophene (B186523) (15%). google.com Other mild nitrating agents, such as copper nitrate (B79036) in acetic anhydride, are also effective and tend to favor substitution at the 2-position. semanticscholar.org

Recent advancements have focused on more selective and environmentally friendly methods. One notable development is the use of metal-exchanged clay catalysts, such as Fe³⁺-exchanged montmorillonite (B579905) K10 clay. google.combenchchem.com This solid acid catalyst facilitates the nitration of thiophene using only nitric acid, eliminating the need for expensive and hazardous acetic anhydride. google.combenchchem.com The catalyst's Brønsted and Lewis acid sites generate the nitronium ion (NO₂⁺) in situ. benchchem.com Its porous structure and acidity direct the electrophile to the 2-position, and it adsorbs the water produced during the reaction, shifting the equilibrium toward the product and preventing side reactions. benchchem.com This method offers high selectivity for 2-nitrothiophene. google.com

| Method | Reagents | Catalyst | Key Observations | Selectivity (2-nitro vs. 3-nitro) | Reference |

|---|---|---|---|---|---|

| Conventional | Fuming HNO₃, Acetic Anhydride, Acetic Acid | None | Exothermic and potentially explosive reaction. Requires tedious separation. | ~85:15 | google.com |

| Mild Nitration | Copper(II) Nitrate, Acetic Anhydride | None | Generally favors the 2-position. | High for 2-nitro | semanticscholar.org |

| Green Catalysis | Nitric Acid | Fe³⁺-exchanged Montmorillonite Clay | Eco-friendly, avoids hazardous acetic anhydride, high selectivity, catalyst is recyclable. | >50% for 2-nitro | google.combenchchem.com |

Functionalization and Derivatization Approaches at the Thiol (-OH) Position of 5-Nitrothiophen-2-ol

The hydroxyl group of this compound is a key site for functionalization, allowing for the synthesis of a wide array of derivatives. These modifications are often employed to create prodrugs or to link the nitrothiophene moiety to other molecules. chemrxiv.orggoogle.com

A common strategy involves converting the hydroxyl group into a more reactive intermediate. For example, the hydroxyl group can be deprotonated with a base like sodium hydride to facilitate nucleophilic attack. chemrxiv.org However, to avoid side products, activation via other means is often preferred. One such method is the reaction of the alcohol with 4-nitrophenyl chloroformate to form a stable carbonate intermediate. chemrxiv.org This activated carbonate can then readily react with amines to form carbamate (B1207046) prodrugs in good yields. chemrxiv.org

General derivatization strategies for hydroxyl groups, which are applicable to this compound, include conversion to:

Esters: Phosphate esters, hemisuccinates, and (C₁-C₆)alkanoyl esters.

Carbonates: (C₁-C₆)alkoxycarbonyloxymethyl carbonates.

Ethers: (Acyloxy)methyl and (acyloxy)ethyl ethers. google.com

These derivatizations can be achieved through standard coupling conditions. For instance, Mitsunobu reactions can be used to couple (5-nitrothiophen-2-yl)methanol (B1605993) with other hydroxy-compounds, forming ether linkages. chemrxiv.org

Palladium-Catalyzed and Other Organometallic Reactions for this compound Modification

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling significant modification of the thiophene ring. uwindsor.caresearchgate.net These reactions typically require the presence of a halide or another suitable leaving group on the thiophene ring.

Commonly used reactions include:

Suzuki Coupling: This reaction pairs an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. It is highly effective for creating biaryl structures or attaching alkyl/alkenyl groups. mdpi.comuwindsor.ca The reaction tolerates a wide range of functional groups, including nitro groups. uwindsor.ca

Stille Coupling: This involves the reaction of an organotin compound with an organic halide, catalyzed by palladium. mdpi.com Nitro-substituted thiophenes are suitable substrates for this type of coupling. mdpi.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. metu.edu.trrsc.org It has been successfully applied to iodo- and bromo-thiophene derivatives to introduce alkyne functionalities. metu.edu.tr

Heck Coupling: This reaction couples an unsaturated halide with an alkene. It has been used to functionalize 5-iodouridine (B31010) derivatives, demonstrating its utility on heterocyclic systems. mdpi.com

These reactions proceed through a general catalytic cycle of oxidative addition, transmetalation, and reductive elimination. uwindsor.ca The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. For example, palladium complexes with phosphine (B1218219) ligands, such as Pd(PPh₃)₄, are commonly used. uwindsor.ca The reactivity of the halide decreases in the order I > OTf > Br >> Cl. uwindsor.ca

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical synthesis. The synthesis of nitrothiophenes has seen significant progress in this area.

A key development is the replacement of traditional nitrating systems (e.g., HNO₃/H₂SO₄ or HNO₃/acetic anhydride) with solid acid catalysts. google.combenchchem.com As detailed in section 2.2, metal-exchanged montmorillonite clays (B1170129) offer a safer, cleaner, and more environmentally friendly route to 2-nitrothiophene. benchchem.com

The advantages of this green approach include:

Elimination of Hazardous Reagents: It avoids the use of corrosive sulfuric acid and explosive acetic anhydride. google.combenchchem.com

Improved Safety: The reaction conditions are milder, and the handling of solid catalysts is safer than that of strong, corrosive acids.

Catalyst Reusability: The solid clay catalyst can be recovered by simple filtration and reused, reducing waste and cost. imist.ma

Solvent Reduction: In some cases, these reactions can be performed under solvent-free conditions or in more benign solvents like water, further enhancing their green credentials. imist.ma

The use of water as a solvent and microwave assistance are other green techniques that have been applied to reactions on related heterocyclic systems, such as the Heck coupling of 5-iodouridine, suggesting potential applicability to the modification of this compound. mdpi.com

Comprehensive Spectroscopic and Structural Elucidation of 5 Nitrothiophen 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Environment Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of proton (¹H) and carbon-¹³ (¹³C) nuclei.

¹H NMR Spectroscopy for Proton Connectivity and Dynamics

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling. For 5-Nitrothiophen-2-ol, the ¹H NMR spectrum is expected to show distinct signals for the protons on the thiophene (B33073) ring and the hydroxyl group.

The electron-withdrawing nature of the nitro group (-NO₂) and the electron-donating nature of the hydroxyl group (-OH) will significantly influence the chemical shifts of the thiophene ring protons. The protons on the thiophene ring are expected to appear in the aromatic region of the spectrum. The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | 6.8 - 7.2 | Doublet | 4.0 - 5.0 |

| H4 | 7.5 - 7.9 | Doublet | 4.0 - 5.0 |

| OH | 5.0 - 9.0 | Singlet (broad) | - |

Note: The predicted values are illustrative and can vary based on the solvent and experimental conditions.

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the spectrum. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the attached functional groups. The carbon attached to the hydroxyl group (C2) and the nitro group (C5) are expected to be significantly deshielded.

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 155 - 165 |

| C3 | 115 - 125 |

| C4 | 120 - 130 |

| C5 | 140 - 150 |

Note: These are estimated chemical shift ranges.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Assignment

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the signals of the two adjacent protons on the thiophene ring (H3 and H4), confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show cross-peaks between H3 and C3, and H4 and C4, allowing for the definitive assignment of these carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. For instance, correlations would be expected between H3 and C2, C4, and C5, and between H4 and C2, C3, and C5. These correlations would be instrumental in confirming the substitution pattern on the thiophene ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z). This allows for the unambiguous determination of the molecular formula. The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure.

For this compound (C₄H₃NO₃S), the expected exact mass can be calculated. The fragmentation in the mass spectrometer would likely involve the loss of the nitro group (NO₂) and potentially the hydroxyl group (OH) or carbon monoxide (CO) from the ring.

Predicted HRMS Data for this compound:

| Ion | Predicted m/z |

| [M]⁺ | 144.9834 |

| [M-NO₂]⁺ | 99.0010 |

| [M-OH]⁺ | 127.9888 |

Note: These values are calculated based on the elemental composition.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. thermofisher.com These techniques are complementary and together provide a comprehensive vibrational fingerprint of the compound.

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, characteristic absorption bands for the O-H, N-O (from the nitro group), C-H, and C=C bonds are expected. The O-H stretching vibration will appear as a broad band, while the asymmetric and symmetric stretching vibrations of the nitro group will give rise to strong absorptions.

Raman Spectroscopy: Raman spectroscopy is particularly useful for detecting vibrations of non-polar bonds and symmetric vibrations. The symmetric stretching of the nitro group and the vibrations of the thiophene ring are expected to be prominent in the Raman spectrum.

Predicted Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) (FT-IR) | Predicted Wavenumber (cm⁻¹) (Raman) |

| O-H | Stretching | 3200 - 3600 (broad) | Weak |

| C-H (aromatic) | Stretching | 3000 - 3100 | 3000 - 3100 |

| NO₂ | Asymmetric Stretching | 1500 - 1560 | 1500 - 1560 |

| NO₂ | Symmetric Stretching | 1335 - 1385 | 1335 - 1385 |

| C=C (thiophene) | Stretching | 1400 - 1600 | 1400 - 1600 |

| C-O | Stretching | 1200 - 1300 | Weak |

Note: These are typical ranges for the indicated functional groups.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation Determination

Although no experimental crystal structure for this compound is available, analysis of related structures, such as derivatives of 5-nitrothiophene, suggests that the thiophene ring is planar. nih.gov The nitro and hydroxyl groups would be co-planar with the ring to maximize conjugation.

Predicted Crystallographic Data for this compound (Hypothetical):

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8-10 |

| b (Å) | ~5-7 |

| c (Å) | ~12-15 |

| β (°) | ~90-100 |

| Z | 4 |

Note: This data is purely hypothetical and serves as an example of what might be expected.

Quantum Chemical and Computational Investigations of 5 Nitrothiophen 2 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Orbitals, and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic properties of molecules like 5-Nitrothiophen-2-ol. rsc.org By approximating the complex many-electron problem to one involving the electron density, DFT offers a balance between accuracy and computational cost, making it suitable for a range of molecular systems. rsc.org For derivatives of 5-nitrothiophene, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), have been instrumental in optimizing molecular geometries and predicting vibrational frequencies, showing good agreement with experimental data from X-ray diffraction and FT-IR spectroscopy. tandfonline.comresearchgate.net

HOMO-LUMO Energy Gap Analysis for Chemical Reactivity

A key aspect of understanding a molecule's reactivity is the analysis of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability. wuxiapptec.comajchem-a.com A smaller HOMO-LUMO gap generally signifies a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

For thiophene (B33073) derivatives, the HOMO-LUMO gap is a significant parameter in assessing their electronic and nonlinear optical properties. researchgate.net In the case of related nitrothiophene compounds, DFT calculations have been used to determine these energy gaps. For instance, in a study on 2-Ethyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline, the HOMO-LUMO gap was calculated to be 5.5728 eV at the B3LYP level of theory. researchgate.net The energies of HOMO and LUMO are directly related to the ionization potential and electron affinity of a molecule, respectively. ajchem-a.com

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| (E)-N'-((5-nitrothiophen-2-yl)methylene)-2-phenoxyaniline | B3LYP/6-311+G(d,p) | -6.21 | -2.54 | 3.67 |

| 2-Ethyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline | B3LYP/6-311++G(d,p) | - | - | 5.5728 researchgate.net |

| N-(4-Fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine | B3LYP/6-311++G(d,p) | -6.98 | -2.87 | 4.11 |

Charge Distribution and Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are invaluable tools for visualizing the three-dimensional charge distribution of a molecule. libretexts.orgavogadro.cc These maps illustrate regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into how molecules interact with one another. researchgate.netnumberanalytics.com Typically, red and yellow colors on an MEP map indicate negative electrostatic potential (electron-rich areas prone to electrophilic attack), while blue represents positive electrostatic potential (electron-poor areas prone to nucleophilic attack). researchgate.netyoutube.com

For derivatives of 5-nitrothiophene, MEP analysis reveals the influence of the electron-withdrawing nitro group on the charge distribution across the molecule. researchgate.net DFT calculations have been employed to generate MEP maps, which corroborate the uneven distribution of charges and help in predicting reactive sites for electrophilic and nucleophilic processes. researchgate.net

Semi-Empirical Methods for Rapid Conformational Exploration and Property Screening

Semi-empirical methods offer a computationally less intensive alternative to ab initio methods and DFT. uni-muenchen.de These methods simplify the Hartree-Fock calculations by using empirical parameters derived from experimental data to approximate certain integrals. uni-muenchen.de While less accurate than higher-level methods, semi-empirical approaches like AM1, PM3, and MNDO are particularly useful for rapid conformational exploration of large molecules and for screening properties of a large set of compounds. uni-muenchen.desci-hub.st For complex systems like thiadiazole derivatives containing a 5-nitrothienyl group, the AM1 semi-empirical method has been successfully used to optimize three-dimensional geometries for Quantitative Structure-Activity Relationship (QSAR) studies. sci-hub.st Due to the computational efficiency, these methods are suitable for initial screening before employing more rigorous computational techniques. sci-hub.st

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for the atoms in the molecule and its environment. mdpi.com This approach allows for the study of the time-dependent behavior of molecules, including conformational changes and interactions with solvent molecules. dovepress.comchemrxiv.org MD simulations are crucial for understanding how the solvent environment affects the structure and reactivity of a solute like this compound. chemrxiv.org All-atom molecular dynamics simulations can be used to investigate the solvation of a molecule, solvent-mediated conformational changes, and the interaction of the solvated molecule with surfaces. chemrxiv.org By simulating the system over time, typically on the nanosecond to microsecond scale, MD can reveal important details about the stability of molecular complexes and the nature of intermolecular interactions, such as hydrogen bonds and pi-alkyl bonds. dovepress.com

Computational Descriptors for Reactivity Assessment (e.g., Electrophilicity Index, Chemical Hardness, Softness)

Beyond the HOMO-LUMO gap, a range of global reactivity descriptors can be calculated using DFT to provide a more nuanced understanding of a molecule's reactivity. dergipark.org.tr These descriptors, including the electrophilicity index (ω), chemical hardness (η), and chemical softness (S), are derived from the energies of the frontier molecular orbitals. ajchem-a.commdpi.com

Chemical Hardness (η) is a measure of the molecule's resistance to a change in its electron distribution. It is calculated as half the difference between the ionization potential and the electron affinity, which can be approximated by the HOMO and LUMO energies. ajchem-a.com

Chemical Softness (S) is the reciprocal of chemical hardness and indicates the molecule's polarizability. ajchem-a.com

Electrophilicity Index (ω) , introduced by Parr et al., quantifies the energy stabilization of a molecule when it accepts an additional electronic charge from the environment. escholarship.orgscirp.org A higher electrophilicity index suggests a greater capacity to act as an electrophile. dergipark.org.tr

These descriptors have been successfully applied to various organic molecules to explain their reactivity and stability. dergipark.org.tr

| Descriptor | Formula | Calculated Value (eV) for (E)-N'-((5-nitrothiophen-2-yl)methylene)-2-phenoxyaniline |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.835 |

| Chemical Softness (S) | 1 / η | 0.545 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.375 |

| Electrophilicity Index (ω) | μ2 / (2η) where μ ≈ -(EHOMO + ELUMO) / 2 | 5.215 |

Ab Initio Calculations for High-Accuracy Thermodynamic and Kinetic Parameters

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. rsc.org These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), can provide highly accurate thermodynamic and kinetic parameters. researchgate.netacs.org While computationally expensive, ab initio calculations are valuable for obtaining benchmark data and for studying reaction mechanisms where high accuracy is critical. rsc.org For instance, ab initio calculations at the HF/6-311G(d,p) level have been used to determine thermodynamic parameters like entropy, enthalpy, and heat capacity for related nitrothiophene compounds over a range of temperatures. researchgate.net These calculations can also be used to predict the spontaneity of reactions by calculating the change in Gibbs free energy. acs.org

Chemical Reactivity, Reaction Mechanisms, and Derivatization Pathways of 5 Nitrothiophen 2 Ol

Electrophilic Aromatic Substitution Reactions on the Nitrothiophene Ring

The thiophene (B33073) ring is generally susceptible to electrophilic aromatic substitution. However, the presence of the strongly deactivating nitro group (-NO2) at the 5-position significantly influences the reactivity and regioselectivity of these reactions. mnstate.edumasterorganicchemistry.com The nitro group withdraws electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles. mnstate.edu

Electrophilic substitution on a substituted benzene (B151609) ring is a well-understood process that can provide a framework for understanding the reactivity of thiophene, a heteroaromatic analog. libretexts.org The mechanism typically involves two steps: the initial attack of the electrophile to form a resonance-stabilized carbocation intermediate (a benzenonium ion analog for thiophene), followed by the loss of a proton to restore aromaticity. libretexts.org

In the case of 5-Nitrothiophen-2-ol, the nitro group directs incoming electrophiles primarily to the meta position relative to itself. mnstate.edu This directing effect is a consequence of the destabilization of carbocation intermediates where the positive charge is adjacent to the electron-withdrawing nitro group.

Common Electrophilic Aromatic Substitution Reactions:

| Reaction | Reagents | Expected Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Introduction of an additional nitro group. |

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | Introduction of a chlorine or bromine atom. |

| Sulfonation | SO₃/H₂SO₄ | Introduction of a sulfonic acid group. |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Introduction of an acyl group. |

| Friedel-Crafts Alkylation | RCl/AlCl₃ | Introduction of an alkyl group. |

This table is a generalized representation based on established principles of electrophilic aromatic substitution. libretexts.org

It is important to note that Friedel-Crafts reactions often fail with strongly deactivated rings. mnstate.edu

Nucleophilic Attack and Displacement Reactions Involving the Thiophene Ring (e.g., by Intracellular Thiols)

The electron-withdrawing nature of the nitro group not only deactivates the thiophene ring towards electrophilic attack but also activates it for nucleophilic aromatic substitution (SNAr). researchgate.net This is particularly relevant in biological contexts, where intracellular thiols, such as glutathione, can act as nucleophiles. researchgate.net

The proposed mechanism involves the attack of the nucleophile at a carbon atom of the thiophene ring, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. researchgate.netpublish.csiro.au The negative charge of this complex is delocalized, in part by the nitro group. Subsequent departure of a leaving group (if present) or other transformations can then occur.

The bactericidal and fungicidal activities of some nitrothiophenes have been attributed to nucleophilic attacks by thiols at the aromatic ring. researchgate.net For certain derivatives, this can lead to the displacement of a halogen. researchgate.net In the absence of a good leaving group, the formation of stable Meisenheimer complexes is also a possible mode of action. researchgate.net

Transformations of the Nitro Group: Reduction Pathways and Products

Common Reduction Pathways for Aromatic Nitro Groups:

| Product | Typical Reagents |

|---|---|

| **Amine (-NH₂) ** | Fe/HCl, Sn/HCl, Zn/HCl, Catalytic Hydrogenation (e.g., Pd/C, PtO₂) |

| Hydroxylamine (-NHOH) | Zinc dust/NH₄Cl, Electrolytic reduction |

| Azo compound (-N=N-) | Metal hydrides (can be a side product) |

| Hydrazine derivative (-NH-NH-) | Excess zinc metal |

| Oxime (=NOH) | SnCl₂ or CrCl₂ |

The reduction of the nitro group to an amine is a particularly significant transformation. It converts a strongly electron-withdrawing, meta-directing group into a strongly electron-donating, ortho-, para-directing group, which can then be used for further synthetic modifications. masterorganicchemistry.com

Reactions of the Thiol (-OH) Functional Group: Oxidation, Alkylation, and Esterification

The hydroxyl group of this compound can undergo a range of reactions characteristic of alcohols.

These reactions provide pathways to a diverse array of derivatives with modified physical, chemical, and biological properties.

Mechanistic Studies of Rearrangements and Cyclization Reactions of this compound Derivatives

Derivatives of this compound can participate in various rearrangement and cyclization reactions. The specific reaction pathway is often dictated by the nature of the substituents and the reaction conditions.

For example, propargyl ethers of related heterocyclic systems have been shown to undergo intramolecular cyclization, such as the Claisen rearrangement, to form new ring systems. scispace.comresearchgate.netcsic.es These rearrangements can be thermally induced or catalyzed by metal complexes. researchgate.netcsic.es The electronic nature of substituents on the aromatic ring can significantly influence the facility of these cyclizations. researchgate.net

Mercury(II) salts have also been shown to mediate the cyclization of unsaturated systems, including those that could be derived from this compound. beilstein-journals.org These reactions can proceed through unique cyclization-rearrangement pathways to form various heterocyclic and carbocyclic products. beilstein-journals.org

Furthermore, the reactivity of the thiophene ring and its substituents can be harnessed to construct fused heterocyclic systems. For instance, reactions of substituted nitrothiophenes with bifunctional nucleophiles can lead to the formation of thieno-anellated heterocycles. researchgate.net

Medicinal Chemistry and Biological Evaluation of 5 Nitrothiophen 2 Ol Derivatives

5-Nitrothiophen-2-ol as a Privileged Pharmacophore and Scaffold in Drug Design

The 5-nitrothiophene ring is recognized as a significant pharmacophore in medicinal chemistry, contributing to the antiprotozoal and antibacterial properties of various compounds. nih.gov Its incorporation into more complex molecules often imparts or enhances biological activity. The nitro group, being a strong electron-withdrawing group, can participate in bioreductive processes to form reactive intermediates that interact with cellular targets. benchchem.com The thiophene (B33073) ring itself can engage in various interactions with biological macromolecules. benchchem.com

The term "privileged pharmacophore" is aptly applied to the 5-nitrothiophene scaffold, as it is a structural motif that is capable of binding to multiple biological targets, leading to a diverse range of pharmacological activities. This versatility makes it a valuable starting point for the design of new drugs. For instance, derivatives incorporating the 5-nitrothiophene moiety have been investigated for their anticancer and antimicrobial activities. researchgate.netmdpi.com The combination of the 5-nitrothiophene core with other heterocyclic systems, such as 1,3,4-thiadiazole (B1197879), has been a particularly fruitful strategy in the development of potent antileishmanial agents. nih.govnih.gov

Structure-Activity Relationship (SAR) Investigations of Substituted this compound Analogs

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of 5-nitrothiophene, these studies have provided crucial insights for optimizing their therapeutic potential.

In the context of antileishmanial activity, SAR studies on 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole derivatives have demonstrated that the nature of the substituent at the C-2 position of the thiadiazole ring is critical. tandfonline.com For example, analogs bearing hydroxypropylamino and methoxypropylamino groups were found to be among the most active against Leishmania major. nih.govtandfonline.com This suggests that the presence of a flexible chain with a hydrogen bond donor or acceptor at a specific distance from the core structure is beneficial for activity.

Similarly, in the development of antituberculosis agents, SAR studies of 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole derivatives revealed that substitutions on the phenyl ring significantly impact activity. aablocks.com An electron-withdrawing group like a 4-fluoro substituent increased the antitubercular activity, while the position of a chloro substituent was also found to be important. aablocks.com Furthermore, the replacement of an α,β-unsaturated carbonyl linker with a cyclized pyrazoline ring was a key modification aimed at improving solubility and potentially reducing toxicity. aablocks.comnih.gov

Anticancer research has also benefited from SAR studies of 5-nitrothiophene derivatives. In a series of (E)-5-(2-arylvinyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamides, the compound bearing a 5-nitrothiophene moiety exhibited the most potent anticancer activity against several human tumor cell lines. researchgate.net The analysis highlighted the importance of the substitution pattern on the benzenesulfonamide (B165840) ring, indicating the meta position of the sulfonamide group relative to the oxadiazole ring as optimal. researchgate.net

These examples underscore the power of SAR in guiding the rational design of more effective 5-nitrothiophene-based therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. springernature.com These models are invaluable tools in drug discovery for predicting the activity of new compounds, prioritizing candidates for synthesis and testing, and gaining insights into the molecular features that govern biological response. springernature.com

Two-Dimensional QSAR (2D-QSAR) Approaches

2D-QSAR models utilize descriptors derived from the two-dimensional representation of a molecule, such as topological indices, constitutional descriptors, and electronic parameters. researchgate.net These models are computationally less intensive and have been successfully applied to various series of compounds, including those containing the 5-nitrothiophene moiety.

For instance, 2D-QSAR studies have been employed to analyze the antileishmanial activity of 5-nitroheteroaryl-1,3,4-thiadiazole derivatives. nih.gov Multiple Linear Regression (MLR) is a common technique used in 2D-QSAR to develop a linear equation correlating biological activity with molecular descriptors. researchgate.netjmaterenvironsci.com The statistical quality of the generated models is crucial and is assessed through parameters like the correlation coefficient (R²) and cross-validated R² (q²). researchgate.net A good 2D-QSAR model can effectively predict the activity of new derivatives within its applicability domain. researchgate.net

Three-Dimensional QSAR (3D-QSAR) and Pharmacophore Mapping

3D-QSAR methods take into account the three-dimensional properties of molecules, such as their shape and electrostatic potential, providing a more detailed understanding of ligand-receptor interactions. researchgate.net These methods often involve generating a pharmacophore, which is a three-dimensional arrangement of essential features that a molecule must possess to be active. ijpsonline.com

Pharmacophore mapping helps in identifying the key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.netslideshare.net Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases for new potential lead compounds. ijpsonline.commedsci.org For 5-nitrothiophene derivatives, 3D-QSAR studies can reveal the spatial requirements for optimal binding to a biological target. For example, the contour maps generated in Comparative Molecular Field Analysis (CoMSIA) can visualize regions where steric bulk, electrostatic charge, or hydrophobicity are favorable or unfavorable for activity. nih.gov

Machine Learning and Artificial Neural Network Applications in QSAR

In recent years, machine learning (ML) and artificial neural networks (ANNs) have emerged as powerful tools in QSAR modeling. mdpi.comarxiv.org These methods can capture complex, non-linear relationships between molecular descriptors and biological activity that may be missed by traditional linear methods. jyoungpharm.org

Deep neural networks (DNNs), a class of ANNs, have shown great promise in QSAR for predicting various properties like binding affinity, toxicity, and bioavailability. springernature.commdpi.com For example, a study on predicting the plasma half-lives of drugs in food animals demonstrated that a DNN model achieved superior performance compared to other machine learning algorithms. nih.gov ANNs have also been used to predict the antileishmanial activity of 5-(5-nitroheteroaryl-2y1)-1,3,4-thiadiazole derivatives, proving successful in forecasting the efficacy of these compounds. nih.gov The ability of these advanced computational models to learn from large datasets and make accurate predictions is revolutionizing the drug discovery process. jyoungpharm.org

Molecular Docking and In Silico Screening for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. academie-sciences.fr It is widely used to screen large libraries of compounds against a biological target and to understand the molecular basis of ligand-target interactions. chemrxiv.org

For 5-nitrothiophene derivatives, molecular docking studies have provided valuable insights into their mechanism of action. For example, docking studies of antileishmanial thiadiazole derivatives suggested that they may exert their effect by inhibiting DNA topoisomerase I. The results indicated hydrogen bonding and hydrophobic interactions between the ligands and the binding site of the enzyme. nih.gov Similarly, docking studies of anticancer 5-nitrothiophene derivatives into the active site of human peroxiredoxin 5 and caspase-3 have helped to elucidate their potential binding modes and interactions. researchgate.netnih.gov

In silico screening, which often utilizes molecular docking, allows for the rapid and cost-effective identification of potential hit compounds from vast chemical libraries. chemrxiv.orgmdpi.com This approach, combined with pharmacophore modeling and QSAR, creates a powerful computational pipeline to accelerate the discovery and optimization of new drugs based on the 5-nitrothiophene scaffold. mdpi.com The binding affinity, typically expressed as a docking score or binding free energy, is a key parameter evaluated in these studies. academie-sciences.fr

Interactive Data Table: Biological Activities of Selected 5-Nitrothiophene Derivatives

| Compound/Derivative Class | Biological Activity | Key Findings from Studies | Reference(s) |

| 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole analogs (with hydroxypropyl- and methoxypropyl substituents) | Antileishmanial | Most active derivatives with IC50 values of 3 μM against L. major. | nih.gov |

| 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole derivatives | Antituberculosis | Unsubstituted derivative (4a) showed an activity of 5.71 μM. Substitution with electron-withdrawing groups (e.g., 4-fluoro) increased activity. | aablocks.com |

| (E)-5-(2-(5-nitrothiophen-2-yl)vinyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamide (Compound 31) | Anticancer | Exhibited potent activity against HCT-116, MCF-7, and HeLa cell lines with IC50 values of 0.5, 4, and 4.5 µM, respectively. | researchgate.net |

| 2-{2-[(5-nitrothiophen-2-yl)methylene]hydrazinyl}thiazole derivatives (2b, 2c, 2d) | Anticancer | Showed high anticancer activity through an apoptotic pathway. Compound 2c exhibited excellent caspase-3 activation. | nih.gov |

| Bis hydrazone with two 5-nitrothienyl moieties (Compound 21) | Anticancer, Antimicrobial | Demonstrated the highest anticancer activity among tested 5-oxopyrrolidine derivatives and promising, selective antimicrobial activity against multidrug-resistant Staphylococcus aureus. | mdpi.com |

In Vitro and In Vivo Pharmacological Activities of this compound Derivatives

Derivatives of 5-nitrothiophene-2-ol have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. The presence of the nitrothiophene core is crucial for these biological actions, which are influenced by various substituents on the thiophene ring.

Antimicrobial Spectrum (Antibacterial, Antifungal, Antiviral, Antiprotozoal)

The 5-nitrothiophene moiety is a key pharmacophore that imparts significant antimicrobial properties to its derivatives. researchgate.net These compounds have been extensively studied for their efficacy against a broad range of microorganisms.

Antibacterial Activity:

Derivatives of 5-nitrothiophene have shown considerable antibacterial effects. For instance, certain nitro-substituted thiophenes are effective against pathogens like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) often ranging from 62.5 to 78.12 µg/mL. benchchem.com The introduction of electron-withdrawing groups, such as the nitro group, has been shown to enhance activity against resistant bacterial strains. benchchem.com

One study reported that a 5-oxopyrrolidine derivative bearing a 5-nitrothiophene substituent (compound 21) displayed promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains, including those resistant to linezolid (B1675486) and tedizolid. semanticscholar.orgmdpi.com This particular compound showed favorable activity with MIC values between 1 and 8 µg/mL against multidrug-resistant and vancomycin-intermediate S. aureus isolates. mdpi.com Another study highlighted that N'-((5-Nitrothiophen-2-yl)methylene)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanehydrazide (compound 21) was synthesized and characterized. mdpi.com

Furthermore, a novel thiazolidine (B150603) derivative, ST-3, which incorporates a nitrothiophene group, demonstrated potent antibacterial activity against Escherichia coli with an IC50 value of 18.31 ± 0.68 mm, surpassing the standard drug Moxifloxacin. ijpsjournal.com Similarly, a Schiff base derivative, SSB-3, containing a nitrothiophene moiety, showed significant inhibition against Staphylococcus aureus with an IC50 of 24.55 ± 0.68 mm. ijpsjournal.com

A specific derivative, 5-Nitro-2-thiophenecarbaldehyde N-((E)-(5-nitrothienyl)methylidene)hydrazone (KTU-286), exhibited good antibacterial activity against pan-susceptible S. aureus, with a MIC50 of 0.5 µg/mL and a MIC90 of 1 µg/mL. nih.gov This compound also showed fixed MIC values of 4 µg/mL against all tested vancomycin-resistant S. aureus (VRSA) isolates. nih.gov

N-substituted β-amino acid derivatives featuring a 5-nitro-2-thienyl group (compound 17) exhibited promising activity against Staphylococcus aureus MRSA USA300 lineage strain TCH-1516, with MIC values between 4 and 16 µg/mL. plos.org

Interactive Data Table: Antibacterial Activity of this compound Derivatives

| Derivative Type | Bacterial Strain | Activity (MIC/IC50) | Reference |

| Nitro-substituted thiophenes | Escherichia coli, Staphylococcus aureus | 62.5 to 78.12 µg/mL (MIC) | benchchem.com |

| 5-Oxopyrrolidine derivative (Cpd 21) | Multidrug-resistant S. aureus | 1–8 µg/mL (MIC) | mdpi.com |

| Thiazolidine derivative (ST-3) | Escherichia coli | 18.31 ± 0.68 mm (IC50) | ijpsjournal.com |

| Schiff base derivative (SSB-3) | Staphylococcus aureus | 24.55 ± 0.68 mm (IC50) | ijpsjournal.com |

| Hydrazone (KTU-286) | Pan-susceptible S. aureus | 0.5 µg/mL (MIC50), 1 µg/mL (MIC90) | nih.gov |

| N-substituted β-amino acid (Cpd 17) | S. aureus MRSA USA300 | 4–16 µg/mL (MIC) | plos.org |

Antifungal Activity:

The antifungal potential of 5-nitrothiophene derivatives has also been well-documented. researchgate.net For example, hydrazones with a 5-oxopyrrolidine structure have demonstrated high antifungal activity against Candida tenuis and Aspergillus niger, with MIC values of 0.9–1.9 µg/mL, surpassing the efficacy of Nystatin. mdpi.com

A Schiff base derivative, SSB-3, and a thiazolidine derivative, ST-1, showed promising antifungal activity against Candida parapsilosis with IC50 values of 14 ± 1 mm and 16.34 ± 0.58 mm, respectively, outperforming the standard drug Clotrimazole. ijpsjournal.com Additionally, N-substituted β-amino acid derivatives have shown antifungal activity against drug-resistant Candida albicans. plos.org

A study investigating new 1,3,4-thiadiazole derivatives found that N-benzyl-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-amine (compound 10) inhibited the growth of Aspergillus fumigatus in a dose-dependent manner. mjima.org

Antiprotozoal Activity:

Compounds containing the 5-nitrothiophene moiety have shown potential as antiprotozoal agents. researchgate.net They are active against various parasites, including those responsible for leishmaniasis. researchgate.netencyclopedia.pub A series of novel 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole derivatives were developed and evaluated as antileishmanial agents. nih.govresearchgate.net In this series, the imidazolyl-containing compound 6e was identified as the most potent against Leishmania major promastigotes. researchgate.net

Another study described the synthesis and antileishmanial activity of 1-[5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl]-4-aroylpiperazines, with most compounds exhibiting potent activity against both promastigote and amastigote forms of Leishmania major. researchgate.net Specifically, 5-nitrothiophene derivatives 29 and 32 were the most active, with IC50 values of 3 μM. tandfonline.com It was noted that a hydroxypropyl analog of 5-nitrothiophene (compound 29) was sixfold more potent than its 5-nitrofuran counterpart. tandfonline.com

Anticancer and Antineoplastic Potentials Against Various Cell Lines

The 5-nitrothiophene scaffold is a constituent of various compounds with demonstrated anticancer activity. researchgate.net

In one study, new 2-{2-[(5-nitrothiophen-2-yl)methylene]hydrazinyl}thiazole derivatives were synthesized and evaluated for their anticancer activities in A549 human lung carcinoma and L929 murine fibroblast cell lines. researchgate.net Compounds 2b (with a 4-nitrophenyl moiety), 2c (with a phenyl moiety), and 2d (with a 4-cyanophenyl moiety) showed high anticancer activity, acting through an apoptotic pathway with apoptosis ratios ranging from 9.61% to 15.59%. researchgate.net

Another study revealed that 5-oxopyrrolidine derivatives bearing 5-nitrothiophene substituents (compound 21) exerted potent anticancer activity against A549 cells. semanticscholar.orgmdpi.com Specifically, a bis-hydrazone derivative with two 5-nitrothienyl moieties (compound 21) demonstrated the highest anticancer activity among the tested 5-oxopyrrolidine derivatives, with favorable low cytotoxicity toward non-cancerous cells. nih.gov

Furthermore, 5-nitro-thiophene-thiosemicarbazone derivatives have been shown to exhibit antitumor activity. nih.gov The most promising compound in one study, LNN-05, had IC50 values ranging from 0.5 to 1.9 µg/mL across different cell lines, with the HL-60 cell line being the most sensitive. nih.gov The mechanism of action for LNN-05 was found to involve dose-dependent depolarization of the mitochondrial membrane and induction of G1 phase cell cycle arrest. nih.gov

A recent study on pancreatic ductal adenocarcinoma (PDAC) explored the potential of novel 5-nitro-thiophene-thiosemicarbazone derivatives. nih.gov One derivative, PR17, exhibited potent activity in MIA PaCa-2 cells, inducing S-phase cell cycle arrest. nih.gov

Hydrazone derivatives of 3,3′-((3-hydroxyphenyl)azanediyl)dipropionic acid containing a 5-nitro-2-thienyl group showed antiproliferative activity in cisplatin-resistant FaDu head and neck cancer cells at low micromolar concentrations. mdpi.com Similarly, a hydrazone derivative of 4-dimethylaminophenyl-5-oxopyrrolidine bearing a 5-nitrothien-2-yl substitution (compound 5k) significantly decreased the viability of triple-negative breast cancer (MDA-MB-231) and ductal pancreatic carcinoma (Panc-1) cell lines. nih.gov The EC50 value of compound 5k against the MDA-MB-231 cell line was 7.3 ± 0.4 μM. nih.gov

Interactive Data Table: Anticancer Activity of this compound Derivatives

| Derivative Type | Cell Line | Activity (IC50/EC50) | Reference |

| Thiazolylhydrazone (Cpd 2b, 2c, 2d) | A549 (Lung) | Apoptosis: 9.61%–15.59% | researchgate.net |

| 5-Oxopyrrolidine (Cpd 21) | A549 (Lung) | Potent activity | mdpi.com |

| Thiosemicarbazone (LNN-05) | HL-60 (Leukemia) | 0.5–1.9 µg/mL (IC50) | nih.gov |

| Thiosemicarbazone (PR17) | MIA PaCa-2 (Pancreatic) | S-phase arrest | nih.gov |

| Hydrazone (Cpd 5k) | MDA-MB-231 (Breast) | 7.3 ± 0.4 μM (EC50) | nih.gov |

Anti-inflammatory and Immunomodulatory Effects

While direct studies on the anti-inflammatory and immunomodulatory effects of this compound itself are limited, derivatives containing the thiophene moiety have been investigated for such properties. Quinazoline derivatives, some of which incorporate a nitrothiophenyl group, have been explored for their potential anti-inflammatory effects. ontosight.ai Additionally, some thiophene derivatives have been noted for their anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes. nih.gov

Enzyme Inhibition Studies (e.g., Thiopurine Methyltransferase, Cholinesterases, Kinases)

The structural features of 5-nitrothiophene derivatives make them candidates for enzyme inhibition.

Cholinesterase Inhibition:

A series of thiazole (B1198619) derivatives containing a 2-{2-[(5-nitrothiophen-2-yl)methylene]hydrazinyl} moiety were synthesized and evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) in vitro. researchgate.net The compounds exhibited AChE inhibition percentages ranging from 33.66% to 47.96%, with compound 2d (containing a 4-cyanophenyl substituent) being the most efficient inhibitor at 47.96 ± 1.07%. researchgate.net For BuChE, the inhibition ranged from 13.03% to 63.29%, with compound 2i (containing a 2,5-dimethoxyphenyl substituent) being the most potent at 63.29 ± 1.01%. researchgate.net

Aminoguanidine hydrazone analogues with a (5-nitrothiophen-2-yl)methylidene moiety have also been evaluated for cholinesterase inhibition, showing activity against both AChE and BuChE. researchgate.net

Kinase Inhibition:

A 5-nitro-thiophene-thiosemicarbazone derivative, PR17, was found to inhibit key protein kinases in pancreatic ductal adenocarcinoma cells. nih.gov This suggests a potential mechanism for its antineoplastic activity. nih.gov Serine/threonine protein kinase inhibitors are a class of compounds that can regulate various cellular processes. scbt.com

Receptor Modulation and Agonist/Antagonist Activities (e.g., Cannabinoid Receptors, Nuclear Receptors)

The interaction of this compound derivatives with specific receptors is an area of ongoing research. The diverse pharmacological profile of these compounds suggests that they may interact with various biological targets, including receptors. For example, the chlorobenzyl group in some derivatives can enhance binding affinity through hydrophobic interactions, potentially with receptor binding sites. benchchem.com

Bioactivation and Metabolic Fate Studies of this compound in Biological Systems

The biological activity of nitroaromatic compounds like 5-nitrothiophene derivatives often requires metabolic bioactivation. encyclopedia.pub The nitro group can undergo bioreduction to form reactive intermediates that are responsible for the compound's therapeutic or toxic effects. encyclopedia.pubbenchchem.com

In the context of antibacterial activity, the mechanism of action for nitro-substituted furans and thiophenes involves metabolic bioreduction. encyclopedia.pub For some 5-nitrothiophenes, this bioactivation is dependent on the F420-dependent nitroreductase (Ddn), leading to the generation of nitrite (B80452) (NO2−). encyclopedia.pub The presence of the nitro group at the C-5 position of the thiophene ring is critical for this activity. encyclopedia.pub

Computational modeling, such as Density Functional Theory (DFT), can be used to predict the reactivity of these compounds. The nitro group lowers the LUMO energy, enhancing the electrophilicity, which can be important for mechanisms like covalent enzyme inhibition. benchchem.com Molecular dynamics simulations can also predict metabolic pathways by simulating binding to enzymes like cytochrome P450 isoforms. benchchem.com

Toxicological Profiles and Cellular Cytotoxicity Assessments of Nitrated Thiophenols

The evaluation of the toxicological profile of new chemical entities is a critical aspect of medicinal chemistry. For derivatives of 5-nitrothiophene, in vitro cytotoxicity assays are fundamental in determining their potential as therapeutic agents and understanding their impact on cellular viability. These assessments are typically conducted across a range of human cancer cell lines and, importantly, on non-cancerous cell lines to establish a selectivity index.

A study on N-substituted 2-(5-nitro-thiophene)-thiosemicarbazone derivatives demonstrated significant inhibitory activity against several cancer cell lines. researchgate.netnih.gov Among the tested lines, the human leukemia cell line (HL-60) was the most sensitive, while a lung cancer cell line (NCIH-292) showed the most resistance. researchgate.netnih.gov The most promising compound from this series, LNN-05, exhibited IC50 values ranging from 0.5 to 1.9 µg/mL. researchgate.netnih.gov Further investigation into its mechanism revealed that LNN-05 induces cell death by depolarizing the mitochondrial membrane and promoting morphological changes associated with apoptosis in chronic human myelocytic leukaemia (K-562) cells. researchgate.netnih.gov

Another class of compounds, heteroarylacrylonitriles, showed that the inclusion of a 5-nitrothiophen-2-yl ring at position 3 resulted in the most potent cytotoxic compounds. scilit.com Structure-activity relationship (SAR) analysis for thiophen-2-yl-benzimidazoles indicated a clear trend for the substituent at position 5 of the thiophene ring, with the nitro group (NO₂) being significantly more potent than hydrogen, chlorine, or methyl groups. scilit.com A representative compound from this series, compound 11 (a benzimidazol-2-yl acrylonitrile (B1666552) with a 5-nitrothiophen-2-yl ring), was found to be, on average, 10-fold more potent than cisplatin (B142131) and 3-fold more potent than etoposide. scilit.com This compound was found to induce apoptosis through the activation of caspases 3 and 9 in HL-60 cells. scilit.com Importantly, an estimation of selectivity showed that compound 11 had a 1.7-fold greater activity towards cancer cells compared to a non-cancerous epithelial cell line (h-TERT-RPE1). scilit.com

Derivatives incorporating the 1,3,4-thiadiazole ring have also been extensively studied. The cytotoxicity of these synthetic compounds was evaluated on normal cell lines, such as Vero, and cancer cell lines like Hep2, using the MTT assay. mjima.org For instance, N-benzyl-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-amine was one such compound evaluated. mjima.org In another study, 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole derivatives were synthesized and tested for antileishmanial activity, which included cytotoxicity assessments. nih.govresearchgate.net

The versatility of the 5-nitrothiophene scaffold is further demonstrated in a series of 5-oxopyrrolidine derivatives. semanticscholar.org Bishydrazone derivatives, particularly compound 21 featuring two 5-nitrothienyl moieties, displayed the highest anticancer activity against the A549 lung cancer cell line. semanticscholar.org These compounds were noted for having a favorable low cytotoxic effect on non-cancerous cells. semanticscholar.org Similarly, a bishydrazone derivative of 3,3'-((3-hydroxyphenyl)azanediyl)dipropionic acid containing the 5-nitrothiophen-2-yl moiety was synthesized and characterized. nih.gov

In contrast to the high cytotoxicity observed in many derivatives, some series have been developed with the specific aim of reducing toxicity. For example, a series of 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole derivatives designed as antituberculosis agents were evaluated for cytotoxicity against HEPG2 liver cancer cell lines and were found to exhibit low toxicity. aablocks.com This highlights the possibility of modulating the molecular structure to retain desired therapeutic activity while minimizing cellular toxicity. aablocks.com

The cytotoxicity of simpler derivatives has also been assessed. 5-Nitro-thiophene carboxaldehyde showed potent cytotoxic activity against a panel of four human cancer cell lines: OVCAR-8, SF-295, HCT-116, and HL-60. ufc.br

The data below summarizes the cytotoxic activities of various 5-nitrothiophene derivatives against different cell lines.

Table 1: Cytotoxicity of 5-Nitrothiophene Derivatives in Cancer Cell Lines

| Compound Class | Specific Compound | Cell Line | Activity (IC50) |

|---|---|---|---|

| Thiosemicarbazones | LNN-05 | Various | 0.5 - 1.9 µg/mL |

| Acrylonitriles | Compound 11 (benzimidazol-2-yl derivative) | HL-60 | More potent than cisplatin and etoposide |

| Aldehydes | 5-Nitro-thiophene carboxaldehyde | OVCAR-8, SF-295, HCT-116, HL-60 | Potent cytotoxicity |

Table 2: Cytotoxicity of 5-Nitrothiophene Derivatives in Normal and Parasitic Cells

| Compound Class | Specific Compound | Cell Line/Organism | Activity/Observation |

|---|---|---|---|

| Acrylonitriles | Compound 11 (benzimidazol-2-yl derivative) | h-TERT-RPE1 (non-cancerous) | 1.7-fold less active than against cancer cells |

| Pyrazoles | 5-(5-nitrothiophen-2-yl) pyrazole (B372694) derivatives | HEPG2 (Liver Cancer) | Low cytotoxicity |

| Thiadiazoles | N-benzyl-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-amine | Vero (Normal) | Assessed for cytotoxicity |

| Pyrrolidinones | Bishydrazone 21 | Non-cancerous cells | Favorable low cytotoxicity |

Advanced Materials Science and Industrial Applications of 5 Nitrothiophen 2 Ol Derivatives

Applications in Organic Electronics: Organic Semiconductors, OLEDs, and OFETs

The inherent electronic characteristics of the 5-nitrothiophene core make its derivatives promising candidates for use in organic electronics. The nitro group acts as a potent electron acceptor, facilitating the formation of donor-acceptor (D-A) type structures, which are fundamental to many organic electronic devices. While direct applications of 5-nitrothiophen-2-ol are not extensively documented, related derivatives showcase the potential of this structural motif.

Detailed research has been conducted on push-pull fluorescent dyes incorporating the 5-nitrothiophene unit. For instance, N,N-dimethyl-4-(5-nitrothiophen-2-yl)aniline has been identified as a fluorescent dye suitable for imaging applications. researchgate.net In such D-A systems, the 5-nitrothiophene group serves as the acceptor part, influencing the molecule's intramolecular charge transfer (ICT) characteristics, which are crucial for fluorescence and other photophysical properties.

Furthermore, theoretical modeling studies have been performed on Schiff bases like (E)-N′-((5-nitrothiophen-2-yl)methylene)-2-phenoxyaniline to evaluate their properties for potential use in Organic Light-Emitting Diodes (OLEDs). jcchems.com The electronic properties of these molecules are critical for their performance in devices. The development of materials for OLEDs often involves creating compounds with specific energy levels for efficient charge injection, transport, and recombination. While not yet commercialized in this capacity, the 5-nitrothiophene scaffold is a subject of ongoing research for creating novel materials for organic semiconductors and OLEDs. jcchems.commdpi.com

| Derivative Class | Structural Feature | Key Property | Potential Application |

|---|---|---|---|

| Push-Pull Dyes | 5-nitrothiophene as electron-acceptor linked to an electron-donor. | Intramolecular Charge Transfer (ICT), Fluorescence. researchgate.net | Fluorescent probes, Bio-imaging. researchgate.net |

| Schiff Bases | Imine linkage connecting 5-nitrothiophene to another aromatic system. | Theoretically modeled for electronic properties suitable for OLEDs. jcchems.com | Organic Light-Emitting Diodes (OLEDs). jcchems.com |

Development of Chemo- and Bio-Sensors Based on this compound Scaffolds

The 5-nitrothiophene framework is an effective platform for designing chemo- and biosensors. The ability of the thiophene (B33073) ring and nitro group to interact with various analytes, coupled with the potential for signal transduction (colorimetric or fluorescent changes), makes these derivatives highly valuable for sensing applications.

A notable example is a chemosensor based on methyl (E)-2-((5-nitrothiophen-2-yl)methylene)hydrazine-1-carboxylate, which has been developed for the selective detection of metal ions. mdpi.com This thiophene-based sensor can selectively detect Iron (III) ions (Fe³⁺). mdpi.com Further studies revealed its applicability as a fluorescent chemosensor for Silver (I) ions (Ag⁺) in living cells and aqueous environments. mdpi.com The interaction with the target ion induces a measurable change in the sensor's optical properties, allowing for detection. mdpi.com The development of such sensors highlights the versatility of the 5-nitrothiophene scaffold in creating sensitive and selective analytical tools. mdpi.comresearchgate.net

| Sensor Compound | Target Analyte | Detection Principle | Reported Application |

|---|---|---|---|

| Methyl (E)-2-((5-nitrothiophen-2-yl)methylene)hydrazine-1-carboxylate | Fe³⁺ | Changes in absorption and fluorescence spectra. mdpi.com | Selective detection in solution. mdpi.com |

| Methyl (E)-2-((5-nitrothiophen-2-yl)methylene)hydrazine-1-carboxylate | Ag⁺ | High red fluorescence intensity upon binding. mdpi.com | Detection in live cells and water samples. mdpi.com |

Catalytic Applications: this compound as Ligands in Organometallic Catalysis

In organometallic catalysis, the ligand environment around a metal center is crucial for determining the catalyst's activity and selectivity. tdx.cat Schiff base derivatives of 5-nitrothiophene-2-carbaldehyde have been synthesized and used as ligands in coordination chemistry. acs.orgresearchgate.net These ligands can coordinate with various transition metals to form stable complexes that can act as catalysts.

For example, Schiff base ligands derived from aldehydes and amines can form complexes with metals like molybdenum. acs.orgresearchgate.net A study on the molecular structure and properties of 2-{[(5-nitrothiophen-2-yl)methylidene]amino}phenol, a Schiff base ligand, provides insight into its potential use in catalysis. acs.org Such complexes have been investigated for their catalytic activity in oxidation reactions. For instance, certain molybdenum-Schiff base complexes, in conjunction with an oxidant like tert-butyl hydroperoxide, have been shown to catalyze the oxidation of alcohols to aldehydes and the epoxidation of alkenes. acs.orgresearchgate.net The electronic properties imparted by the 5-nitrothiophene group can influence the electronic structure of the metal center, thereby modulating its catalytic performance. tdx.cat

| Ligand Type | Metal Center (Example) | Complex Type | Catalytic Application (Example) |

|---|---|---|---|

| Schiff base from 5-nitrothiophene-2-carbaldehyde | Molybdenum (Mo) | Oxo-imido Schiff base complexes. acs.orgresearchgate.net | Oxidation of alcohols and epoxidation of alkenes. acs.orgresearchgate.net |

Corrosion Inhibition Properties of this compound Analogues

Organic compounds containing heteroatoms like sulfur, nitrogen, and oxygen, along with aromatic rings, are often effective corrosion inhibitors. mdpi.comresearchgate.net They function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. researchgate.net Analogues of this compound, particularly Schiff bases, have demonstrated significant potential in this field.

A detailed study investigated the corrosion inhibition properties of (E)-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-1-(5-nitrothiophen-2-yl)methanimine (IP2) on mild steel in a 1M HCl solution. researchgate.netresearchgate.net The results from electrochemical techniques, including potentiodynamic polarization and electrochemical impedance spectroscopy, showed that this compound is a highly effective inhibitor. researchgate.net The presence of the 5-nitrothiophene moiety, along with other nitrogen and sulfur atoms and aromatic rings in the molecule, facilitates strong adsorption onto the steel surface. researchgate.netresearchgate.net This adsorption blocks the active corrosion sites, significantly reducing the corrosion rate. The inhibition efficiency was found to increase with the concentration of the inhibitor, reaching a maximum of 96% at a concentration of 10⁻³M. researchgate.net

| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) |

|---|---|---|---|---|

| (E)-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-1-(5-nitrothiophen-2-yl)methanimine (IP2) | Mild Steel | 1M HCl | 10⁻³ M | 96%. researchgate.net |

Analytical Methodologies for Detection and Quantification of 5 Nitrothiophen 2 Ol

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a cornerstone technique for the analysis of nitroaromatic compounds due to its versatility and wide applicability. wikipedia.org It is particularly suitable for non-volatile and thermally sensitive molecules like 5-Nitrothiophen-2-ol, avoiding the need for derivatization that is often required for GC analysis. nih.gov

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation and purity determination of this compound and its derivatives. nacalai.com This technique utilizes a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase, causing more polar compounds to elute earlier. nacalai.comelementlabsolutions.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase. sigmaaldrich.com

The development of a successful RP-HPLC method involves optimizing several parameters to achieve adequate resolution and peak shape. For nitrothiophene derivatives, mobile phases often consist of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). elementlabsolutions.comsielc.com To improve peak symmetry for acidic analytes like this compound, acids such as phosphoric acid or formic acid are often added to the mobile phase. sielc.com Purity analysis is typically performed using HPLC with UV detection, as the nitro-aromatic chromophore allows for sensitive detection at specific wavelengths, such as 254 nm. benchchem.commdpi.com

Table 1: Exemplary RP-HPLC Conditions for Analysis of 5-Nitrothiophene Derivatives This table is a composite of typical conditions reported for related compounds and serves as a guide for method development for this compound.

| Parameter | Condition | Rationale / Reference |

| Column | C18 (Octadecylsilyl), 3-5 µm particle size | Most widely used for RP-HPLC due to high efficiency and excellent separation characteristics. nacalai.combenchchem.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Acetonitrile and methanol are common organic modifiers in RP-HPLC. elementlabsolutions.comesmed.org |

| Modifier | Phosphoric Acid or Formic Acid | Suppresses ionization of silanol (B1196071) groups and acidic analytes, improving peak shape. Formic acid is suitable for MS compatibility. sielc.com |

| Flow Rate | 0.8 - 1.0 mL/min | Standard flow rate for analytical columns (e.g., 4.6 mm I.D.). mdpi.comchromatographyonline.com |

| Detection | UV at 254 nm or Diode Array Detector (DAD) | The aromatic nitro-group provides strong UV absorbance. DAD allows for peak purity assessment. benchchem.commdpi.com |

| Temperature | 30 - 40 °C | Controls viscosity and can improve separation efficiency and retention time reproducibility. chromatographyonline.com |